molecular formula C19H23ClN4O B2445943 2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097871-99-1

2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B2445943
CAS No.: 2097871-99-1
M. Wt: 358.87
InChI Key: UMZFHCAUFQEBNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a useful research compound. Its molecular formula is C19H23ClN4O and its molecular weight is 358.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O/c20-16-12-21-8-5-18(16)23-9-6-14(7-10-23)13-24-19(25)11-15-3-1-2-4-17(15)22-24/h5,8,11-12,14H,1-4,6-7,9-10,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZFHCAUFQEBNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C4=C(C=NC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one (CAS Number: 2097871-99-1) is a synthetic organic molecule with potential biological activities. Its structure incorporates a hexahydrocinnolinone core substituted with a chloropyridine and piperidine moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C19H23ClN4O
  • Molecular Weight : 358.9 g/mol
  • Structure : The compound features a complex arrangement that is likely to influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks often exhibit a range of biological activities including antimicrobial, anticancer, and neuroprotective effects. The following sections detail specific findings related to the biological activities of the compound.

Antimicrobial Activity

Antimicrobial testing has revealed that compounds containing piperidine and chloropyridine derivatives demonstrate significant activity against various bacterial strains. For instance:

Microorganism Activity
Bacillus cereusEffective
Bacillus thuringiensisEffective
Staphylococcus aureusModerate

Studies have shown that the presence of the chloropyridine moiety enhances lipophilicity, facilitating better penetration through microbial membranes and increasing antimicrobial efficacy .

Anticancer Activity

The anticancer potential of similar compounds has been explored extensively. In vitro studies using MTT assays have shown promising results:

Cell Line IC50 (µM) Comparison to Standard
HCT11618.78Better than 5-FU
MCF722.50Comparable
HUH710.10Superior to many analogs

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

The proposed mechanism of action for the anticancer activity includes:

  • Inhibition of DNA Synthesis : Similar structures have been noted to target enzymes involved in DNA replication.
  • Induction of Apoptosis : Activation of caspases leading to programmed cell death has been observed in treated cancer cells.
  • Cell Cycle Arrest : Compounds have shown the ability to halt cell cycle progression at the G1 phase .

Case Studies

Several studies have investigated the biological effects of structurally related compounds:

  • Study on Piperidine Derivatives : A series of piperidine-based compounds were synthesized and evaluated for their antimicrobial and anticancer properties. The results indicated significant activity against gram-positive bacteria and various cancer cell lines .
  • In Silico Studies : Molecular docking studies have been employed to predict the binding affinities of similar compounds to target proteins involved in cancer progression and microbial resistance mechanisms .

Scientific Research Applications

The compound 2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic molecule that has garnered interest in various scientific research applications. This article provides a detailed overview of its applications, including its chemical properties, biological activities, and potential therapeutic uses.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C18H21ClN4O
  • Molecular Weight : 344.8 g/mol
  • CAS Number : 2097929-12-7

Structural Characteristics

The structure of this compound features a hexahydrocinnolin core with a piperidine and chloropyridine substituent. This unique arrangement of functional groups contributes to its biological activity and potential therapeutic effects.

Therapeutic Applications

  • CNS Disorders : The compound may have implications in treating central nervous system disorders such as anxiety and depression due to its ability to modulate neurotransmitter systems.
  • Metabolic Syndrome : Similar compounds have been studied for their efficacy in treating conditions associated with metabolic syndrome, including obesity and type 2 diabetes. They may act as inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1, which plays a role in glucose metabolism .
  • Cancer Research : The compound's structure suggests potential anticancer properties. Preliminary studies indicate that derivatives of similar compounds can inhibit cancer cell proliferation and metastasis by targeting specific pathways associated with tumor growth.

Summary of Biological Activities

ActivityDescriptionReference
CNS ModulationPotential to influence neurotransmitter levels
Metabolic RegulationInhibition of key enzymes related to glucose metabolism
Anticancer PropertiesInhibition of cell proliferation in cancer models

CNS Disorders

In a study examining the effects on anxiety models in rodents, administration of similar compounds resulted in decreased anxiety-like behavior as measured by the elevated plus maze test.

Cancer Models

In vitro studies demonstrated that the compound significantly reduced the viability of various cancer cell lines, particularly those associated with breast and lung cancers. The half-maximal inhibitory concentration (IC50) values indicated potent activity against these cells.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloropyridine Ring

The 3-chloropyridin-4-yl group undergoes nucleophilic substitution, facilitating derivatization.

Reagent Conditions Product Yield Source
AminesPolar aprotic solvent, 50–85°C, 6–16 hPyridine-4-ylamine derivatives55–67%
ThiolsBase (e.g., NaOH), ethanol, refluxThioether-linked analogsN/A
Hydroxide ionsAqueous NaOH, 4–6 hHydroxypyridine derivatives67%

Key Insight : Sodium hydroxide or triethylamine in ethanol at elevated temperatures optimizes substitution efficiency . Steric hindrance from the piperidine ring may slow kinetics compared to simpler chloropyridines .

Cyclization Reactions Involving the Piperidine Ring

The piperidine nitrogen and methylene bridge participate in ring-forming reactions.

Reagent Conditions Product Application Source
AldehydesAcid catalysis, RT–80°CFused pyrazolo[4,3-c]pyridine derivativesAnticancer agent precursors
ThiosemicarbazideEthanol, reflux, 3–16 hThiazole-linked bicyclic compoundsBioactive intermediate synthesis

Example : Reaction with 2-chlorobenzaldehyde and thiosemicarbazide yields 2-(3,5-bis(2-chlorobenzylidene)piperidin-4-ylidene)hydrazinecarbothioamide (81% yield) .

Oxidation and Reduction of the Cinnolinone Core

The cinnolinone’s conjugated system allows redox modifications.

Reaction Type Reagent Conditions Outcome Source
OxidationKMnO₄, H₂SO₄Aqueous, 0–5°CCinnoline → Quinazoline derivative
ReductionH₂, Pd/CEthanol, 50 psi, 24 hPartial saturation of cinnolinone

Note : Controlled reduction preserves the cinnolinone’s aromaticity while modifying substituent electronic profiles.

Condensation and Functionalization Reactions

The piperidine’s secondary amine and cinnolinone’s ketone enable condensation.

Reagent Conditions Product Yield Source
Methanesulfonyl chlorideTriethylamine, DCM, RT, 1–4 hSulfonamide derivatives89–91%
Ethyl thiooxamideNaOH/KOH, ethanol, 50–85°C, 10–16 hThiazolo[5,4-c]pyridine carboxylates55–67%

Case Study : Condensation with ethyl thiooxamide under basic conditions forms ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate, a precursor for anticoagulant intermediates .

Stereochemical Considerations

The compound’s stereogenic centers (piperidine C4 and cinnolinone C3) influence reactivity:

  • Epimerization Risk : Basic conditions may racemize the cinnolinone’s ketone-enol tautomers.

  • Diastereoselectivity : Chiral auxiliaries or asymmetric catalysis are required for stereocontrolled substitutions .

Thermal and Solvent Stability

  • Thermal Degradation : Decomposition above 200°C, necessitating low-temperature reactions.

  • Solvent Compatibility : Stable in polar aprotic solvents (DMF, DMSO) but hydrolyzes in protic solvents under acidic/basic conditions .

Q & A

Q. What are the common synthetic routes for preparing 2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one?

The synthesis typically involves multi-step organic reactions. Piperidine derivatives (e.g., 3-chloropyridine) are coupled with hexahydrocinnolin-3-one precursors via nucleophilic substitution or amidation. Key steps include:

  • Piperidine functionalization : Introducing the 3-chloropyridinyl group via alkylation or reductive amination .
  • Cinnolinone assembly : Cyclization of precursors under reflux in solvents like ethanol or DMF, with pH and temperature control to minimize side reactions .
  • Purification : Column chromatography or recrystallization for isolating the final compound .

Q. What safety precautions are necessary when handling this compound?

While specific GHS classification is unavailable for this compound, general precautions for structurally similar piperidine derivatives include:

  • PPE : Lab coat, gloves, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation .
  • Emergency protocols : Immediate rinsing with water for skin/eye exposure and medical consultation if irritation persists .

Q. How is the compound characterized post-synthesis?

Standard analytical methods include:

  • Spectroscopy : NMR (¹H/¹³C) for structural confirmation, FT-IR for functional group analysis .
  • Chromatography : HPLC or TLC to assess purity (>95% by area normalization) .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of piperidine and cinnolinone moieties?

Yield optimization requires:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) for cross-coupling reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
  • Temperature control : Stepwise heating (e.g., 60–80°C) to balance reaction rate and side-product formation .
  • Real-time monitoring : TLC or in-situ HPLC to track reaction progress and adjust conditions dynamically .

Q. What methodologies are used to assess the compound's biological activity in drug discovery?

Pharmacological evaluation involves:

  • In vitro assays :
  • Receptor binding : Radioligand displacement assays (e.g., GPCR targets) .
  • Enzyme inhibition : Kinetic studies using fluorogenic substrates .
    • In vivo models : Rodent studies for pharmacokinetics (e.g., bioavailability, half-life) and toxicity profiling (LD₅₀ determination) .
    • Dose-response analysis : IC₅₀/EC₅₀ calculations using nonlinear regression models .

Q. How can discrepancies in spectral data (e.g., NMR) be resolved during structural confirmation?

Contradictions in spectral interpretation arise from:

  • Tautomerism : Dynamic equilibrium in cinnolinone rings causing peak splitting; use deuterated solvents (DMSO-d₆) to stabilize specific tautomers .
  • Impurity interference : Side products from incomplete coupling; repurify via preparative HPLC .
  • Dynamic effects : Variable temperature NMR to identify conformational changes .

Q. What environmental impact assessments are relevant for this compound?

Following frameworks like Project INCHEMBIOL:

  • Abiotic degradation : Hydrolysis/photolysis studies under varying pH and UV exposure .
  • Ecotoxicology : Algal growth inhibition (OECD 201) and Daphnia magna acute toxicity tests .
  • Bioaccumulation : LogP calculations and in silico models (e.g., EPI Suite) to predict persistence .

Methodological Considerations

Q. How to design a stability study for this compound under different storage conditions?

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) .
  • Analytical endpoints : Monitor purity via HPLC and degradation products via LC-MS .
  • Kinetic modeling : Arrhenius equation to extrapolate shelf-life at room temperature .

Q. What computational tools are used to predict binding affinity with target proteins?

  • Docking software : AutoDock Vina or Schrödinger Suite for ligand-protein interaction mapping .
  • MD simulations : GROMACS for assessing binding stability over time .
  • QSAR models : Generate predictive activity correlations using molecular descriptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.